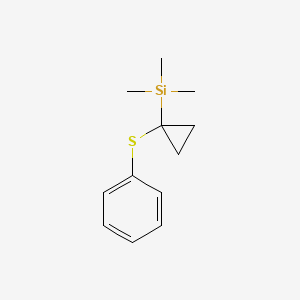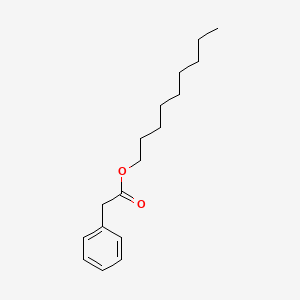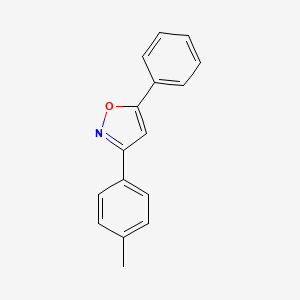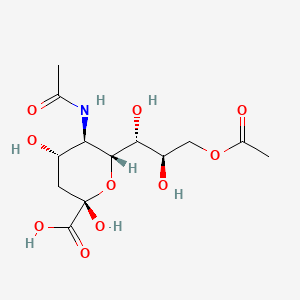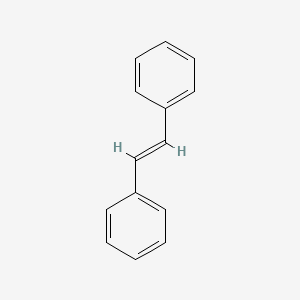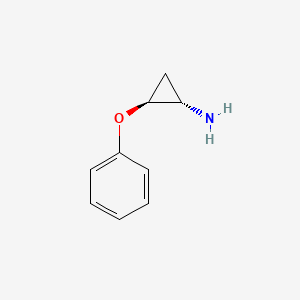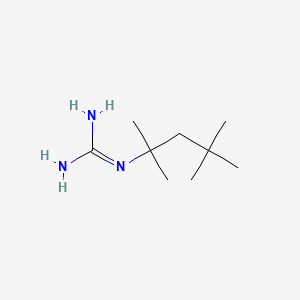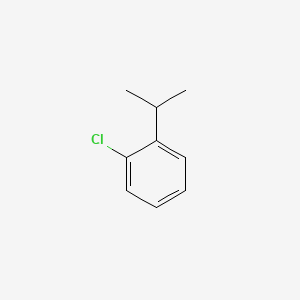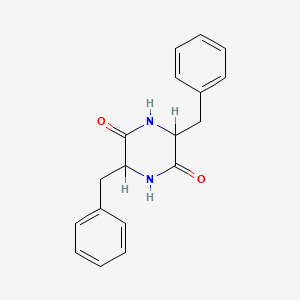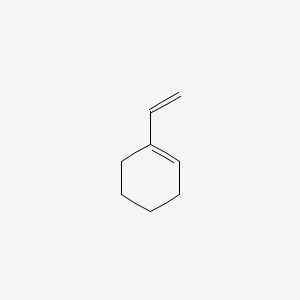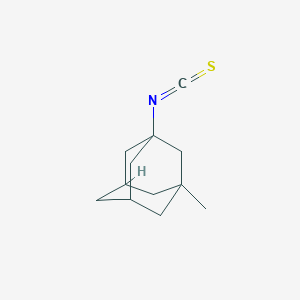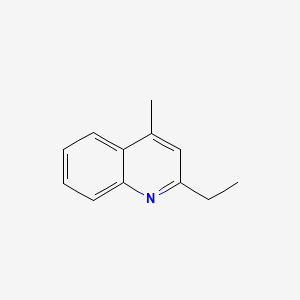![molecular formula C9H7AsCl2N4O3 B1617803 {4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]phenyl}arsonic acid CAS No. 69239-50-5](/img/structure/B1617803.png)
{4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]phenyl}arsonic acid
Descripción general
Descripción
“{4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]phenyl}arsonic acid” is a compound that belongs to the class of 1,3,5-triazine derivatives . These compounds are known for their biological activities, including antimicrobial, antimalarial, anticancer, and antiviral properties .
Synthesis Analysis
The synthesis of 1,3,5-triazine derivatives involves the replacement of chloride ions in cyanuric chloride . The synthesized compounds are then fully characterized by FT-IR, NMR (1H-NMR and 13C-NMR), mass spectra, and elemental analysis .
Molecular Structure Analysis
The molecular structure of “{4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]phenyl}arsonic acid” and similar compounds is characterized by a 1,3,5-triazine core . The physical parameters and chemical reactivity profile of these compounds are optimized using computational methods .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “{4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]phenyl}arsonic acid” include nucleophilic substitution reactions . The reaction mixture is stirred at room temperature and then refluxed .
Physical And Chemical Properties Analysis
The physical and chemical properties of “{4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]phenyl}arsonic acid” and similar compounds are characterized by ESI-MS, 13C NMR, 1H NMR, FT-IR, and UV/visible .
Aplicaciones Científicas De Investigación
Coordination Complex Structures
Graham Smith and U. Wermuth (2017) explored the structures of alkaline earth metal complexes with p-arsanilic acid. Their study revealed the formation of a three-dimensional network structure through inter-species hydrogen-bonding interactions, which is significant for understanding the coordination chemistry of such compounds (Smith & Wermuth, 2017).
Antibacterial Agent Synthesis
B. S. Holla, K. Bhat, and N. S. Shetty (2003) demonstrated the use of p-arsanilic acid derivatives in the synthesis of new biologically active molecules, highlighting their potential as antibacterial agents (Holla, Bhat, & Shetty, 2003).
Hydrogen Bonding in Supramolecular Structures
J. Breen et al. (2012) investigated hybrid polyoxovanadates functionalized by p-arsanilic acid ligands. Their work contributes to the understanding of hydrogen-bonding patterns in supramolecular assemblies, which is crucial in the field of crystal engineering (Breen et al., 2012).
Antileukemic Activity
Xing-Ping Liu, R. Narla, and F. Uckun (2003) synthesized a series of organic arsonic acid compounds, including derivatives of p-arsanilic acid, and evaluated them against acute lymphoblastic leukemia cell lines. This highlights the potential application of these compounds in cancer therapy (Liu, Narla, & Uckun, 2003).
Crystal Growth and Characterization
Anup K Mamgain (2018) and M. Sangeetha et al. (2015) focused on the crystal growth and characterization of p-arsanilic acid. Their research contributes to understanding the molecular structure and potential applications in optoelectronics (Mamgain, 2018) (Sangeetha et al., 2015).
Proton-Transfer Compounds
Graham Smith and Urs D. Wermuth (2017) also studied the proton-transfer compounds of p-arsanilic acid with strong organic acids, contributing to the understanding of hydrogen–bonding patterns in various pharmaceutical applications (Smith & Wermuth, 2017).
Anticancer Activity
H. Saad and A. Moustafa (2011) synthesized S-glycosyl and S-alkyl derivatives of triazinone compounds, including p-arsanilic acid derivatives, and screened them for anticancer activities. This shows the potential of these compounds in developing new cancer treatments (Saad & Moustafa, 2011).
Direcciones Futuras
Propiedades
IUPAC Name |
[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7AsCl2N4O3/c11-7-14-8(12)16-9(15-7)13-6-3-1-5(2-4-6)10(17,18)19/h1-4H,(H2,17,18,19)(H,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWKQQQFECMKHNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=NC(=N2)Cl)Cl)[As](=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7AsCl2N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30279702 | |
| Record name | {4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]phenyl}arsonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30279702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid | |
CAS RN |
69239-50-5 | |
| Record name | ANTINEOPLASTIC-13777 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13777 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | {4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]phenyl}arsonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30279702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



